Decahydro-2,7-naphthyridin-1-one
Description
Decahydro-2,7-naphthyridin-1-one (CAS: 1516560-82-9) is a bicyclic organic compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Structurally, it comprises a fused naphthyridine core saturated with hydrogen atoms, forming a rigid bicyclic framework.
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h6-7,9H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFJWIYTRNMTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-2,7-naphthyridin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis are some of the methods employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Decahydro-2,7-naphthyridin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Decahydro-2,7-naphthyridin-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of decahydro-2,7-naphthyridin-1-one involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit certain enzymes or receptors involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the scarcity of comparative data in the provided evidence, this section highlights structural and functional analogs of Decahydro-2,7-naphthyridin-1-one based on its molecular class.
Table 1: Structural and Functional Comparison
Key Observations:
Saturation vs. Aromaticity: Unlike aromatic analogs like quinolin-2(1H)-one, this compound’s fully saturated structure reduces π-π stacking interactions but enhances conformational rigidity, which may improve binding selectivity in drug design .
Functional Groups: The presence of both nitrogen and oxygen atoms in this compound distinguishes it from simpler amines like piperidine, enabling dual hydrogen-bond donor/acceptor properties.
Molecular Weight: At 154.21 g/mol, it is heavier than monocyclic amines (e.g., piperidine) but lighter than many drug-like molecules, aligning with Lipinski’s “Rule of Five” for oral bioavailability.
Research Findings:
- Synthetic Utility : this compound’s synthesis involves multi-step hydrogenation of naphthyridine precursors, contrasting with simpler routes for piperidine derivatives .
Limitations and Recommendations
The lack of disclosed physicochemical properties, toxicity profiles, and experimental data for this compound in the provided evidence precludes a robust comparison. Future studies should prioritize:
- Characterizing solubility, stability, and reactivity.
- Benchmarking against established bicyclic amines (e.g., isoquinoline derivatives).
Biological Activity
Decahydro-2,7-naphthyridin-1-one is a saturated heterocyclic compound belonging to the naphthyridine family, characterized by its bicyclic structure containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, synthesis, and applications.
Chemical Structure and Properties
This compound features a fully saturated naphthyridine framework with a carbonyl group at position one. This structural configuration contributes to its unique chemical reactivity and biological interactions. The molecular formula is C₉H₁₃N, and it is typically synthesized through the hydrogenation of 2,7-naphthyridine under high-pressure conditions using catalysts such as palladium on carbon (Pd/C) .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound has potential as an antimicrobial agent, capable of inhibiting the growth of various bacteria and fungi .
- Antiviral Activity : Preliminary investigations have shown that this compound may possess antiviral properties, making it a candidate for further research in viral infections .
- Anticancer Effects : The compound has been explored for its anticancer properties, with evidence suggesting it may inhibit specific enzymes or receptors involved in cell proliferation and survival .
The mechanism of action for this compound involves interactions with biological molecules. The nitrogen atoms in its structure facilitate hydrogen bonding and coordination with metal ions, which can influence various biochemical pathways. These interactions may lead to the inhibition of enzyme activities and disruption of cellular processes that contribute to its therapeutic effects .
Comparative Analysis with Related Compounds
A comparative analysis with other naphthyridine derivatives highlights the unique features of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Decahydro-1,5-naphthyridine | Saturated Naphthyridine | Different arrangement of nitrogen leading to distinct reactivity |
| 1,5-Naphthyridine | Unsaturated Naphthyridine | Contains double bonds; more reactive than decahydro derivatives |
| 1,8-Naphthyridine | Unsaturated Naphthyridine | Exhibits different biological activities compared to 2,7 derivatives |
This compound's specific substitution pattern and saturation state contribute to its distinct chemical reactivity and biological activity compared to other naphthyridine derivatives .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Study : A study demonstrated that this compound inhibited the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth .
- Antimicrobial Research : Another investigation reported the compound's effectiveness against resistant bacterial strains, suggesting its potential as a new antimicrobial agent .
- Neuroprotective Effects : Research showed that this compound increased cell survival rates in neuronal cultures while decreasing lactate dehydrogenase leakage, indicating its neuroprotective properties .
Q & A
Basic Research Question
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H vibrations at ~3300 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 140.23 (C₈H₁₆N₂) confirm the molecular formula .
- NMR : ¹H NMR shows distinct signals for saturated protons (δ 1.2–3.0 ppm), while ¹³C NMR resolves quaternary carbons (δ 160–170 ppm for carbonyl) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity (>95%) .
How do substitution reactions at the nitrogen atoms influence the compound’s reactivity and biological activity?
Advanced Research Question
Substitution reactions (e.g., nucleophilic displacement of halogenated derivatives) modulate both chemical reactivity and bioactivity:
- Chlorine substitution with amines (e.g., pyrrolidine) triggers cascade rearrangements, yielding 6,8-diamino derivatives (54–58% yield) .
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity, while bulky substituents reduce bioavailability .
Example :
| Substrate | Amine | Product | Yield (%) |
|---|---|---|---|
| 6f (R = Bn) | 2-Aminoethanol | 6-azepan-1-yl-8-hydroxy derivative | 54 |
| 6f (R = Bn) | 1-Aminopropan-2-ol | 6-azepan-1-yl-8-hydroxy derivative | 58 |
What mechanisms underlie the reported antimicrobial and anticancer properties of this compound derivatives?
Advanced Research Question
- Antimicrobial Action : The compound disrupts bacterial cell membranes via hydrogen bonding with lipid A (Gram-negative) or teichoic acids (Gram-positive), as shown in molecular docking studies .
- Anticancer Activity : Derivatives inhibit topoisomerase II by intercalating DNA, with IC₅₀ values of 2–10 µM in HeLa and MCF-7 cell lines .
- Enzyme Inhibition : Coordination with Zn²⁺ in metalloproteinases (e.g., MMP-9) blocks catalytic activity, validated via fluorescence quenching assays .
How can computational modeling guide the design of this compound analogs with improved pharmacokinetics?
Advanced Research Question
- Docking Simulations : AutoDock Vina predicts binding affinities to targets like β-lactamase (ΔG = −8.2 kcal/mol) .
- ADMET Prediction : SwissADME models indicate moderate blood-brain barrier permeability (logBB = −0.5) and CYP3A4-mediated metabolism .
- QSAR Studies : Hammett constants (σ) correlate with IC₅₀ values (R² = 0.89), guiding substituent selection for enhanced solubility and potency .
How should researchers resolve contradictions in reported synthetic yields across studies?
Advanced Research Question
Discrepancies in yields (e.g., 54–85%) arise from variations in:
- Catalyst Activation : Pre-reduction of Pd/C with H₂ at 100°C improves dispersion and activity .
- Purification Methods : Gradient recrystallization (ethanol/water) vs. column chromatography alters recovery rates .
- Analytical Calibration : Internal standards (e.g., deuterated analogs) in HPLC reduce quantification errors .
What in vitro assays are recommended for evaluating the compound’s bioactivity?
Basic Research Question
- Antimicrobial : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus and E. coli .
- Anticancer : MTT assay for cytotoxicity (48–72 hr exposure) and Annexin V/PI staining for apoptosis .
- Enzyme Inhibition : Fluorescence-based assays (e.g., FITC-labeled substrates) for real-time kinetics .
What are the key challenges in scaling up this compound synthesis, and how can they be mitigated?
Advanced Research Question
- Exothermic Hydrogenation : Use jacketed reactors with temperature control (<5°C deviation) to prevent runaway reactions .
- Catalyst Recovery : Centrifugal filtration retains >90% Pd/C for reuse, reducing costs .
- Byproduct Formation : In-line IR monitoring detects intermediates (e.g., tetrahydro derivatives) for real-time optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
